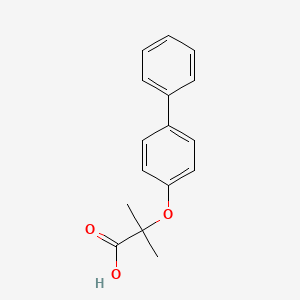

2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid

描述

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The biphenyl structure is often functionalized to enhance its reactivity and application in various fields, including medicinal chemistry, materials science, and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

Introduction of the Propanoic Acid Moiety: The biphenyl core is then functionalized with a propanoic acid group. This can be achieved through the reaction of the biphenyl derivative with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product.

化学反应分析

Types of Reactions

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Various functionalized biphenyl derivatives.

科学研究应用

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in anti-inflammatory therapies. Its structural similarity to other compounds with known analgesic properties suggests that it may interact with biological targets involved in pain and inflammation management.

Case Studies:

- Anti-inflammatory Activity : Research indicates that compounds similar to 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid exhibit significant anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory process. For instance, studies have shown that derivatives of biphenyl compounds can reduce the production of pro-inflammatory cytokines in vitro, indicating a potential for therapeutic use in conditions like arthritis or other inflammatory diseases.

- Analgesic Properties : Similar biphenyl derivatives have been documented to possess analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound could be further explored for pain management applications .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows it to participate in various reactions, making it valuable in synthetic organic chemistry.

Synthesis Pathways:

- Bromination Reactions : The compound can undergo bromination to yield derivatives that are useful in further synthetic applications. For example, selective bromination processes have been developed to enhance yields and purity of related biphenyl compounds .

- Functionalization : The presence of the biphenyl moiety allows for functionalization at various positions on the aromatic rings, leading to a diverse range of products with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Material Science Applications

In material science, this compound can be utilized as a building block for advanced materials due to its ability to form stable polymer structures.

Potential Uses:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its integration into polymer systems may improve resistance to environmental factors such as UV radiation and chemical exposure .

- Coatings and Adhesives : Due to its chemical stability and compatibility with various substrates, it can be used in formulating coatings and adhesives that require strong adhesion and durability under harsh conditions.

作用机制

The mechanism of action of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.

相似化合物的比较

Similar Compounds

- 2-(1,1’-Biphenyl-4-yloxy)acetic acid

- 2-(1,1’-Biphenyl-4-yloxy)propanoic acid

Uniqueness

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is unique due to the presence of the methyl group on the propanoic acid moiety, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetic and pharmacodynamic properties compared to similar compounds.

生物活性

2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid, commonly referred to as a biphenyl derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety connected to a 2-methylpropanoic acid structure, which contributes to its unique biological properties. The presence of the biphenyl group is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that biphenyl derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown selective activity against various pathogens, including Chlamydia species. In vitro assays demonstrated that these compounds could significantly reduce the viability of C. trachomatis in infected cells, indicating their potential as antibacterial agents .

Anticancer Effects

The compound has also been evaluated for its anticancer properties. Research involving radiolabeled analogs of amino acids highlighted that similar structures can be effectively transported into cancer cells via amino acid transport systems. This property was leveraged in studies where the uptake of radiolabeled biphenyl derivatives was assessed in gliosarcoma models, revealing high tumor-to-normal tissue ratios and suggesting potential for targeted cancer therapies .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Transport Mechanisms : The compound is believed to utilize specific amino acid transport systems to enter cells, particularly in tumor environments where such transport is upregulated .

- Cellular Interactions : Studies have shown that the compound can alter cellular pathways related to growth and apoptosis in cancer cells, potentially leading to reduced proliferation and increased cell death .

Study 1: Antichlamydial Activity

In a study assessing the antichlamydial activity of biphenyl derivatives, researchers found that specific modifications to the biphenyl structure enhanced efficacy against C. trachomatis. The study utilized immunofluorescence assays to quantify the reduction in chlamydial inclusions post-treatment with various concentrations of the compound .

| Compound | Concentration (μg/mL) | Inclusion Reduction (%) |

|---|---|---|

| Biphenyl Derivative A | 50 | 70 |

| Biphenyl Derivative B | 100 | 85 |

Study 2: Tumor Targeting Efficacy

A comprehensive evaluation of radiolabeled biphenyl derivatives in rat gliosarcoma models demonstrated significant tumor targeting capabilities. The uptake was measured at various time points post-injection:

| Time (min) | Uptake (% ID/5×10^5 cells) |

|---|---|

| 15 | 9 |

| 30 | 12 |

| 60 | 15 |

| 120 | 18 |

These findings indicate that modifications in structure can lead to enhanced uptake and retention in tumor tissues compared to normal tissues .

属性

IUPAC Name |

2-methyl-2-(4-phenylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVVPNWVEKYXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326091 | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-74-8 | |

| Record name | 1222-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。